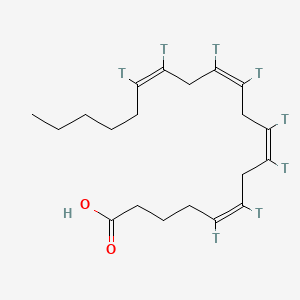

(5,6,8,9,11,12,14,15-3H)Arachidonic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6T,7T,9T,10T,12T,13T,15T,16T | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-CRJVGOJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]/C(=C(\[3H])/C/C(=C(/[3H])\C/C(=C(/[3H])\C/C(=C(/[3H])\CCCC(=O)O)/[3H])/[3H])/[3H])/CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66753-05-7 | |

| Record name | 5,8-11,14-Eicosatetraenoic 5,6,8,9,11,12,14,15-t8 acid, (all-Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Methodologies for Investigating 5,6,8,9,11,12,14,15 3h Arachidonic Acid

Synthesis and Radiochemical Characterization of (5,6,8,9,11,12,14,15-3H)Arachidonic Acid Tracers

The utility of this compound as a tracer is fundamentally dependent on its synthesis and rigorous characterization to ensure its purity and define its specific activity.

Purity Assessment and Specific Activity Determination of Tritiated Arachidonic Acid

The synthesis of tritiated arachidonic acid can be achieved by introducing the tritium (B154650) radiolabel at a remote position using reagents like [3H]NaBH4. nih.govnih.gov This process is often part of a multi-step chemical synthesis that may also incorporate stable isotopes, such as deuterium, at specific sites if required for the experimental design. nih.govnih.gov

Following synthesis, ensuring the radiochemical purity of the tracer is paramount. Highly pure labeled analogs are critical for accurate analysis by methods like mass spectrometry. nih.gov Argentation high-performance liquid chromatography (HPLC) is a particularly effective technique for this purpose. It can resolve tritiated metabolites from their unlabeled counterparts, and in studies with related deuterated compounds, it has been shown to reduce the presence of unlabeled material to 0.1% or less. nih.gov

The specific activity, a measure of radioactivity per unit of mass (e.g., mCi/mmol), is a critical parameter for quantitative tracer studies. This is determined by precisely quantifying the mass of the arachidonic acid, often spectrophotometrically, and measuring its radioactivity using liquid scintillation counting. nih.gov Reported specific activities for tritiated arachidonic acid derivatives can vary depending on the synthesis but often fall in the range of 45 to 97 mCi/mmol. nih.gov

Preparation of Radiolabeled Emulsions and Infusates for In Vitro and In Vivo Studies

Due to the lipophilic nature of arachidonic acid, it must be prepared in a suitable carrier for introduction into aqueous biological systems, such as cell cultures or for in vivo infusion. This typically involves the preparation of lipid emulsions or microemulsions. researchgate.netgoogle.comnih.gov Common methods involve dissolving the tritiated arachidonic acid in an organic solvent, which is then emulsified in an aqueous medium containing a carrier, such as fatty acid-free bovine serum albumin (BSA). This process creates a bioavailable form of the lipid that can be readily taken up by cells. google.com For cell culture studies, the lipid microemulsion can be added directly to the culture medium to provide the tracer to the cells in a usable form. google.com

Advanced Analytical Techniques for Quantifying this compound and its Metabolites

A variety of powerful analytical methods are employed to separate, identify, and quantify this compound and the array of bioactive eicosanoids derived from it.

Chromatographic Separations (High-Performance Liquid Chromatography, Thin-Layer Chromatography) for Radiolabeled Compounds

Chromatographic techniques are fundamental for separating the complex mixtures of lipids found in biological extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of arachidonic acid metabolites. nih.gov Reversed-phase HPLC (RP-HPLC) using a C18 column is widely used to separate eicosanoids based on their polarity. uq.edu.aukoreascience.kr This method allows for the separation of prostaglandins (B1171923), leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). uq.edu.au Argentation HPLC, which separates compounds based on the number and geometry of double bonds, is highly effective for purifying labeled arachidonic acid and its metabolites. nih.gov The separated, radiolabeled compounds can be detected using an online radioactive flow detector or collected for subsequent quantification by scintillation counting. cotton.orgupenn.edu

Thin-Layer Chromatography (TLC): TLC is a simpler, rapid method often used for the initial separation and analysis of radiolabeled eicosanoids. uq.edu.au In this technique, lipid extracts are spotted onto a silica (B1680970) gel plate, which is then developed in a solvent system to separate the components. upenn.edu While HPLC offers superior resolution, TLC is valuable for screening and can effectively separate major classes of metabolites. nih.govuq.edu.au Radiolabeled spots on the TLC plate can be visualized using a radio-chromatogram scanner and quantified by scraping the silica from the plate and analyzing it via liquid scintillation counting. uq.edu.au

Table 1: Comparison of Chromatographic Techniques for Radiolabeled Arachidonic Acid Analysis

| Technique | Principle | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Quantitative analysis of complex metabolite mixtures (e.g., prostaglandins, HETEs). | High resolution and reproducibility; quantitative. nih.gov | Requires more complex instrumentation than TLC. |

| Argentation HPLC | Separation based on interaction of double bonds with silver ions. | Purification of tritiated arachidonic acid; separation of labeled from unlabeled analogs. nih.gov | Excellent for separating isomers and isotopologues. nih.gov | Specialized columns and mobile phases required. |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Rapid screening and qualitative analysis of radiolabeled products. uq.edu.au | Simple, fast, and cost-effective. escholarship.org | Lower resolution compared to HPLC. nih.gov |

Mass Spectrometry-Based Detection and Identification (Gas Chromatography-Mass Spectrometry, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) in Tracer Experiments

Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the identification and quantification of arachidonic acid and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has historically been a key method for eicosanoid analysis. researchgate.net It requires chemical derivatization to make the lipids volatile for separation on a gas chromatograph before detection by a mass spectrometer. creative-proteomics.comchempap.org While powerful, this requirement for derivatization can be complex and is not suitable for metabolites that are thermally unstable. creative-proteomics.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This modern technique has become the preferred method for eicosanoid analysis. researchgate.netcreative-proteomics.com It couples the high-resolution separation of UPLC with the sensitive and specific detection of tandem mass spectrometry. uzh.ch UPLC-MS/MS offers significant advantages, including minimal sample preparation (often no derivatization is needed), short analysis times, and the ability to quantify a wide range of metabolites in a single run. creative-proteomics.comuzh.ch This makes it an exceptionally effective tool for tracking the metabolic fate of this compound in complex biological samples. frontiersin.org Targeted approaches, such as selected reaction monitoring (SRM), allow for highly sensitive and specific quantification of dozens of eicosanoids simultaneously. mdpi.com

Table 2: Overview of Mass Spectrometry Techniques in Tracer Experiments

| Technique | Sample Preparation | Key Features | Primary Use in Tracer Studies |

|---|---|---|---|

| GC-MS | Requires derivatization to increase volatility. creative-proteomics.com | Provides detailed structural information based on electron ionization fragmentation patterns. | Analysis of stable arachidonic acid metabolites. nih.gov |

| UPLC-MS/MS | Often requires only simple extraction; derivatization is typically not necessary. creative-proteomics.comuzh.ch | High sensitivity, high throughput, and high specificity for a broad range of analytes. nih.gov | Comprehensive profiling and quantification of tritiated arachidonic acid and its diverse metabolic products in biological fluids and tissues. frontiersin.org |

Scintillation Counting for Quantitative Assessment of Tritiated Lipid Incorporation and Release

Liquid Scintillation Counting (LSC) is the standard and most direct method for quantifying the radioactivity of tritium, a low-energy beta-emitter. mdpi.com The principle involves mixing the sample containing the tritiated compound with a scintillation cocktail. psu.edu The beta particles emitted during tritium decay transfer energy to solvent molecules in the cocktail, which in turn excites fluor molecules (scintillators). As the fluors return to their ground state, they emit photons of light, which are detected by photomultiplier tubes (PMTs) in the liquid scintillation counter. mdpi.com

This technique is essential for determining the specific activity of the synthesized tracer and for quantifying the incorporation of this compound into cellular lipids or its release from cells following stimulation. nih.govnih.gov After separating lipid classes by TLC or HPLC, fractions can be collected and their tritium content measured by LSC to provide quantitative data on the metabolic flux through different pathways. uq.edu.au Careful calibration and quench correction are necessary to ensure accurate and reproducible results. nih.gov

Table 3: Key Parameters in Liquid Scintillation Counting for Tritium

| Parameter | Description | Importance in (3H)Arachidonic Acid Studies |

|---|---|---|

| Counting Efficiency | The ratio of counts per minute (CPM) detected to the actual disintegrations per minute (DPM) in the sample. | Essential for converting raw counts into absolute radioactivity, allowing for accurate quantification of lipid incorporation and turnover. jrpr.org |

| Scintillation Cocktail | A mixture of a solvent and fluors that converts the energy of beta particles into light. mdpi.com | The choice of cocktail is critical for sample compatibility (aqueous vs. organic) and maximizing counting efficiency. psu.edu |

| Quench Correction | Methods (e.g., external standard, channels ratio) to correct for the reduction in light output caused by chemical or color contaminants in the sample. psu.edu | Crucial for obtaining accurate DPM values from biological samples, which often contain quenching agents. |

| Background Subtraction | Measurement of a sample vial without any added radioisotope to determine the background count rate, which is then subtracted from sample counts. | Ensures that only the radioactivity from the tritiated tracer is being measured, which is especially important for low-activity samples. jrpr.org |

Experimental Model Systems for Studying this compound Metabolism

The study of this compound metabolism is conducted across a range of experimental systems, from cultured cells to whole organisms. This multi-leveled approach provides a comprehensive understanding of both cellular and systemic arachidonic acid signaling.

In vitro cell culture models are fundamental for dissecting the molecular mechanisms of arachidonic acid metabolism in specific cell types under controlled conditions.

Glomerular Mesangial Cells: Studies using cultured rat glomerular mesangial cells have demonstrated that high glucose concentrations can stimulate the release of arachidonic acid and the production of eicosanoids. nih.gov This model is crucial for understanding the pathogenesis of diabetic nephropathy, where altered arachidonic acid metabolism is implicated. nih.gov

Human Monocytes: Purified human monocytes, when labeled with tritiated arachidonic acid, release and metabolize it in response to inflammatory stimuli. nih.govkoreamed.orgmdpi.com The primary metabolite is thromboxane (B8750289), along with other cyclooxygenase and lipoxygenase products. nih.govkoreamed.orgmdpi.com These studies are vital for understanding the role of monocytes in inflammation.

Macrophage-like P388D1 Cells: The macrophage-like P388D1 cell line is a widely used model to study inflammation. Upon stimulation with agents like bacterial lipopolysaccharide and platelet-activating factor, these cells mobilize arachidonic acid for the production of prostaglandin (B15479496) E2. nih.govnih.govplos.org Research in this system has revealed two distinct phases of arachidonic acid mobilization: an initial intracellular accumulation followed by a sustained release into the extracellular medium. nih.govplos.org

Human Skin Fibroblasts: When labeled with this compound, human skin fibroblasts produce and release a unique metabolite, 4,7,10-hexadecatrienoic acid, which is formed through peroxisomal β-oxidation. mdpi.com These cells also convert arachidonic acid into various prostaglandins and monohydroxy fatty acids, with prostaglandin E2 being the major cyclooxygenase product and 15-HETE the main lipoxygenase product. frontiersin.org

Rat Intestinal Cells: The rat small intestinal epithelial cell line, IEC-6, has been used to demonstrate that arachidonic acid can promote intestinal cell proliferation by activating the WNT signaling pathway. This is significant for understanding intestinal regeneration and repair mechanisms.

Porcine Aortic Smooth Muscle Cells: In cultures of these cells, bovine serum albumin has been shown to stimulate the release of previously incorporated [3H]arachidonic acid. This model is useful for investigating the interactions between plasma proteins, fatty acids, and vascular cells, which can influence vascular permeability.

Table 1: Arachidonic Acid Metabolites in Cultured Cell Systems

| Cell Type | Stimulus | Major Metabolites Identified |

|---|---|---|

| Human Monocytes | Opsonized Zymosan | Thromboxane, other cyclooxygenase and lipoxygenase products nih.govkoreamed.orgmdpi.com |

| Macrophage-like P388D1 Cells | Bacterial Lipopolysaccharide, Platelet-Activating Factor | Prostaglandin E2 nih.govnih.govplos.org |

| Human Skin Fibroblasts | Endogenous Metabolism | 4,7,10-hexadecatrienoic acid, Prostaglandin E2, 15-HETE mdpi.comfrontiersin.org |

Ex vivo models, using isolated tissues, bridge the gap between in vitro and in vivo studies, allowing for the investigation of cellular interactions within the context of their native tissue architecture.

Isolated Gill Tissue: In studies with isolated gill tissue from freshwater trout, arachidonic acid is metabolized primarily by a 12-lipoxygenase enzyme to produce 12-hydroxyeicosatetraenoic acid (12-HETE). This model is important for understanding the physiological roles of eicosanoids in aquatic species.

Ovine Chorioallantoic Tissue: Chorioallantoic membranes from sheep have been used to study the incorporation of arachidonic acid into various lipid classes, such as phospholipids (B1166683) and triglycerides. This tissue also metabolizes arachidonic acid via both the lipoxygenase and cyclooxygenase pathways, demonstrating its capacity for de novo synthesis and modification of lipids essential for membrane expansion during pregnancy.

In vivo models are indispensable for understanding the systemic metabolism and organ-specific effects of arachidonic acid and its derivatives in a whole, living organism.

Rat Brain Phospholipids: By injecting this compound directly into the rat brain, researchers can measure its incorporation into and turnover within brain phospholipids. Such studies have determined the half-life of arachidonic acid in the brain, which is approximately 44-46 days. These models have also shown that arachidonic acid is preferentially incorporated into inositol (B14025) glycerophospholipids and can be mobilized by neurotransmitters like norepinephrine (B1679862). This research is crucial for understanding brain lipid dynamics and the impact of dietary fatty acids on brain composition.

Rat Liver Ischemia Models: In rat models of hepatic ischemia-reperfusion injury, there are significant alterations in arachidonic acid metabolism, leading to an increase in metabolites such as 2-arachidonoylglycerol (B1664049) (2-AG) and products of the 12-lipoxygenase pathway. mdpi.comfrontiersin.org These changes are associated with the induction of inflammatory injury. mdpi.com While direct studies using this compound in this specific context are not detailed, its use would be invaluable for tracing the specific metabolic shifts that occur during ischemic events in the liver. Rat liver cell lines have also been used to demonstrate that arachidonic acid metabolism, leading to the production of prostaglandins, can be stimulated by various factors including epidermal growth factor and vasopressin. koreamed.org

Table 2: In Vivo and Ex Vivo Findings with this compound

| Model System | Key Research Finding |

|---|---|

| Rat Brain Phospholipids | The half-life of arachidonic acid in brain phospholipids is 44-46 days. |

| Ovine Chorioallantoic Tissue | Arachidonic acid is incorporated into phospholipids and triglycerides and metabolized by cyclooxygenase and lipoxygenase pathways. |

| Isolated Trout Gill Tissue | Arachidonic acid is converted to 12-hydroxyeicosatetraenoic acid (12-HETE). |

Metabolic Pathways of 5,6,8,9,11,12,14,15 3h Arachidonic Acid

Cyclooxygenase (COX) Pathway Metabolism of Arachidonic Acid

Once released from phospholipids (B1166683), arachidonic acid can be metabolized by cyclooxygenase (COX) enzymes. creative-proteomics.comresearchgate.net This pathway leads to the production of a class of mediators called prostanoids, which includes prostaglandins (B1171923) and thromboxanes. cvphysiology.comnih.gov There are two main isoforms of the COX enzyme, COX-1 and COX-2. nih.gov

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin (B15479496) G2 (PGG2), which is then rapidly reduced to another unstable intermediate, Prostaglandin H2 (PGH2). researchgate.netresearchgate.netnih.gov PGH2 serves as the common precursor for various prostanoids. The specific prostanoid produced depends on the downstream tissue-specific isomerase or synthase enzymes present in a given cell type. researchgate.netresearchgate.net

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions. cvphysiology.comnih.govnih.gov

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and cytokines. cvphysiology.comnih.govresearchgate.net It is therefore considered the primary source of prostanoids in inflammation and disease states.

The major prostaglandins derived from PGH2 include:

Prostaglandin E2 (PGE2): Formed by the action of PGE synthase.

Prostaglandin D2 (PGD2): Formed by the action of PGD synthase. wikipedia.org

Prostaglandin F2α (PGF2α): Formed by the action of PGF synthase. nih.gov

Prostacyclin (PGI2): Formed by the action of prostacyclin synthase. nih.govwikipedia.org

| Enzyme | Precursor | Product | Key Biological Roles |

| PGE Synthase | PGH2 | PGE2 | Inflammation, Fever, Pain |

| PGD Synthase | PGH2 | PGD2 | Allergic response, Sleep regulation |

| PGF Synthase | PGH2 | PGF2α | Uterine contraction, Bronchoconstriction |

| Prostacyclin Synthase | PGH2 | PGI2 | Vasodilation, Inhibition of platelet aggregation |

In certain cells, most notably platelets, PGH2 is converted into thromboxanes. taylorandfrancis.com

Thromboxane (B8750289) A2 (TXA2): This is synthesized from PGH2 by the enzyme thromboxane-A synthase. wikipedia.orgyoutube.com TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. wikipedia.orgnih.gov It is chemically unstable and has a very short half-life in aqueous solution.

Thromboxane B2 (TXB2): TXA2 is rapidly hydrolyzed non-enzymatically to form the stable, but biologically inactive, metabolite Thromboxane B2 (TXB2). taylorandfrancis.comnih.gov The measurement of TXB2 levels is often used as an indicator of TXA2 production.

Lipoxygenase (LOX) Pathway Metabolism of Arachidonic Acid

The lipoxygenase (LOX) pathway represents the second major route for arachidonic acid metabolism. creative-proteomics.comslideshare.net LOX enzymes insert molecular oxygen into arachidonic acid to form unstable hydroperoxyeicosatetraenoic acids (HPETEs). creative-proteomics.com Different LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) act on different positions of the arachidonic acid molecule, leading to a variety of products.

The 5-lipoxygenase pathway is particularly prominent in immune cells like neutrophils and macrophages. creative-proteomics.comnih.gov It converts arachidonic acid into 5-HPETE, which is a precursor for the synthesis of leukotrienes. creative-proteomics.com Leukotrienes are potent inflammatory mediators involved in processes such as chemotaxis, bronchoconstriction, and increased vascular permeability. creative-proteomics.comnih.gov

Activities of 5-LOX, 8-LOX, 12-LOX, and 15-LOX in Hydroxyeicosatetraenoic Acid (HETE) Formation

The lipoxygenase (LOX) pathway involves a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids like arachidonic acid. youtube.com This process leads to the formation of various hydroxyeicosatetraenoic acids (HETEs), which are key inflammatory mediators. The specific HETE isomer produced is determined by the LOX enzyme involved. youtube.comyoutube.com

5-Lipoxygenase (5-LOX): This enzyme is central to the biosynthesis of leukotrienes and also produces 5-hydroxyeicosatetraenoic acid (5-HETE). The initial step is the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly reduced to 5-HETE by cellular peroxidases. youtube.comnih.gov

8-Lipoxygenase (8-LOX): The activity of an 8S-lipoxygenase has been identified, particularly in the skin, which converts arachidonic acid almost exclusively to 8(S)-HETE. nih.govnih.gov This specific enzymatic action involves the stereoselective removal of a hydrogen atom from the carbon-10 (B1256599) position of arachidonic acid. nih.gov

12-Lipoxygenase (12-LOX): Expressed in cells such as platelets and pancreatic islets, 12-LOX metabolizes arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-HETE. youtube.comnih.gov This pathway is implicated in various physiological processes, including platelet function and inflammation. atsjournals.org

15-Lipoxygenase (15-LOX): This enzyme introduces oxygen at the carbon-15 (B1200482) position of arachidonic acid, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HPETE) and its subsequent reduction product, 15-HETE. researchgate.net

| Enzyme | Intermediate Product | Final HETE Product | Primary Location/Cell Type |

|---|---|---|---|

| 5-LOX | 5-HPETE | 5-HETE | Immune cells (e.g., neutrophils, mast cells) |

| 8-LOX | 8-HPETE | 8-HETE | Skin |

| 12-LOX | 12-HPETE | 12-HETE | Platelets, pancreatic islets |

| 15-LOX | 15-HPETE | 15-HETE | Epithelial cells, eosinophils, monocytes |

Biosynthesis of Leukotrienes (LTA4, LTB4, LTC4, LTD4, LTE4)

Leukotrienes are potent inflammatory mediators synthesized from arachidonic acid, primarily in myeloid cells. nih.gov The entire biosynthetic cascade is initiated by the enzyme 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP). nih.govnih.gov

The process begins with the 5-LOX-catalyzed conversion of arachidonic acid into the unstable intermediate, 5-HPETE. nih.gov 5-LOX then further metabolizes 5-HPETE to form another unstable epoxide, leukotriene A4 (LTA4). nih.govnih.gov LTA4 serves as a critical branch point in the pathway. wikipedia.org

From LTA4, the pathway diverges into two main branches:

Formation of LTB4: In cells containing the enzyme LTA4 hydrolase, such as neutrophils, LTA4 is hydrolyzed to form leukotriene B4 (LTB4). nih.govnih.gov

Formation of Cysteinyl Leukotrienes: In cells expressing LTC4 synthase, such as mast cells and eosinophils, LTA4 is conjugated with the tripeptide glutathione (B108866) to form leukotriene C4 (LTC4). nih.govnih.gov LTC4 is then sequentially metabolized extracellularly. A γ-glutamyl transpeptidase removes a glutamic acid residue to form leukotriene D4 (LTD4). Subsequently, a dipeptidase cleaves a glycine (B1666218) residue from LTD4 to yield leukotriene E4 (LTE4). nih.gov Together, LTC4, LTD4, and LTE4 are known as the cysteinyl leukotrienes.

Generation of Specialized Pro-resolving Mediators (Lipoxins, Hepoxilins)

In addition to pro-inflammatory molecules, arachidonic acid is also the precursor for specialized pro-resolving mediators (SPMs), which are crucial for the active resolution of inflammation. nih.govresearchgate.net Lipoxins and hepoxilins are two major classes of SPMs derived from the LOX pathway.

Lipoxins: The biosynthesis of lipoxins (LX), such as Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), often requires a sequence of enzymatic steps involving at least two different cell types, a process known as transcellular biosynthesis. nih.govnih.govnih.gov There are several primary routes:

15-LOX and 5-LOX Interaction: One cell type, like an epithelial cell or monocyte, uses 15-LOX to convert arachidonic acid to 15-HETE. nih.gov This intermediate is then transferred to a leukocyte, such as a neutrophil, which utilizes its 5-LOX to produce lipoxins. nih.govnih.gov

Leukocyte-Platelet Interaction: Activated leukocytes can produce LTA4 via the 5-LOX pathway. This LTA4 can be transferred to adjacent platelets, which then use their 12-LOX to convert LTA4 into LXA4 and LXB4. nih.govnih.govnih.gov

Hepoxilins: Hepoxilins, such as Hepoxilin A3 (HxA3) and Hepoxilin B3 (HxB3), are epoxyalcohol metabolites of arachidonic acid. nih.gov Their biosynthesis is initiated by 12-LOX, which converts arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12S-HpETE). pnas.orgnih.gov Further metabolism of 12S-HpETE leads to the formation of hepoxilins. Research indicates that some 12-LOX enzymes possess an intrinsic hepoxilin A3 synthase activity, meaning the same enzyme can catalyze both steps. nih.govahajournals.org These molecules play roles in inflammatory responses and neutrophil migration. wikipedia.orgnih.gov

Cytochrome P450 (CYP450) Pathway Metabolism of Arachidonic Acid

The cytochrome P450 (CYP450) monooxygenases represent a third major pathway for arachidonic acid metabolism. youtube.com These enzymes, primarily located in the endoplasmic reticulum, produce two main classes of signaling molecules from arachidonic acid: epoxyeicosatrienoic acids (EETs) and specific hydroxyeicosatetraenoic acids (HETEs). researchgate.netwikipedia.orgresearchgate.net

Epoxygenation by CYP2C and CYP2J Subfamilies to Form Epoxyeicosatrienoic Acids (EETs: 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET)

CYP450 epoxygenases, particularly members of the CYP2C and CYP2J subfamilies, metabolize arachidonic acid to four regioisomers of epoxyeicosatrienoic acid (EET). researchgate.netpnas.orgnih.govresearchgate.net These enzymes insert an oxygen atom across one of the four double bonds of the arachidonic acid molecule, resulting in the formation of:

5,6-EET

8,9-EET

11,12-EET

14,15-EET

These EETs are produced in various tissues, including the endothelium, kidney, and heart, and function as important signaling molecules in the cardiovascular system. pnas.orgmdpi.com The expression of specific CYP2C and CYP2J isoforms can be tissue-specific; for example, CYP2C8 is prominent in the endothelium, while CYP2J2 is highly expressed in the heart and endothelium. pnas.org

ω- and ω-1 Hydroxylation to Specific HETEs (e.g., 19-HETE, 20-HETE)

In addition to epoxygenation, CYP450 enzymes can also hydroxylate arachidonic acid. Specifically, enzymes from the CYP4A and CYP4F families catalyze hydroxylation at the terminal (ω) and sub-terminal (ω-1) carbons. researchgate.net

20-HETE: The primary product of ω-hydroxylation is 20-hydroxyeicosatetraenoic acid (20-HETE). nih.gov This reaction is catalyzed mainly by CYP4A and CYP4F enzymes. 20-HETE is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone and renal function. nih.govresearchgate.net

19-HETE: The ω-1 hydroxylation of arachidonic acid produces 19-hydroxyeicosatetraenoic acid (19-HETE). Multiple CYP isoforms, including some from the CYP4A family, are capable of producing 19-HETE.

| CYP450 Subfamily | Metabolic Reaction | Primary Products | Key Functions |

|---|---|---|---|

| CYP2C, CYP2J | Epoxygenation | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET | Vasodilation, anti-inflammatory |

| CYP4A, CYP4F | ω-Hydroxylation | 20-HETE | Vasoconstriction, regulation of renal function |

| CYP4A and others | ω-1 Hydroxylation | 19-HETE | Vascular signaling |

Conversion of EETs to Dihydroxyeicosatrienoic Acids (DHETs) by Soluble Epoxide Hydrolase

The biological activity of EETs is tightly regulated through metabolic inactivation. The primary pathway for EET degradation is their conversion to the corresponding dihydroxyeicosatrienoic acids (DHETs). wikipedia.org This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH). researchgate.netresearchgate.net

The sEH enzyme hydrolyzes the epoxide group of EETs, adding a molecule of water to form the vicinal diol. For example, 14,15-EET is converted to 14,15-DHET. In general, DHETs are considered to be less biologically active than their parent EETs. researchgate.net Therefore, the activity of sEH is a critical determinant of the levels and physiological effects of EETs in tissues. wikipedia.orgresearchgate.net The different EET regioisomers exhibit varying affinities for sEH, with 14,15-EET being a preferred substrate, while 5,6-EET is a poor substrate for the enzyme. researchgate.net

Non-Enzymatic Oxidation Pathways and Autoxidation of Arachidonic Acid

Beyond the canonical enzymatic pathways, arachidonic acid is highly susceptible to non-enzymatic oxidation due to its four double bonds. nih.govresearchgate.net This process is primarily driven by free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a diverse group of biologically active products. nih.govnih.gov

Reactive Oxygen Species (ROS)-Induced Oxidation: ROS, such as the superoxide (B77818) anion radical, hydrogen peroxide (H2O2), and hydroxyl radical, are key drivers of non-enzymatic AA peroxidation. researchgate.netresearchgate.net This free radical-mediated oxidation leads to the formation of a family of compounds known as isoprostanes, which are isomers of prostaglandins. researchgate.netnih.gov The formation of isoprostanes is considered a reliable marker of oxidative stress in vivo. researchgate.netnih.gov These molecules are not merely inert byproducts; they can exert unique biological effects, including vasoconstriction and platelet aggregation. nih.gov ROS can also influence enzymatic pathways; for instance, H2O2 has been shown to suppress the production of 12-HETE and Thromboxane B2 by platelets, suggesting a regulatory role for ROS in platelet cyclooxygenase and lipoxygenase activities. nih.gov

Autoxidation: Autoxidation is a form of non-enzymatic peroxidation that involves the spontaneous reaction of AA with molecular oxygen. ifremer.fr Research using a model of monolayer autoxidation on silica (B1680970) has shown that this process can prominently yield epoxyeicosatrienoic acids (EETs), specifically 14,15-, 11,12-, and 8,9-EETs. nih.govnih.gov This finding is significant as it suggests a potential non-enzymatic route for the formation of EETs, which are otherwise generated by CYP450 epoxygenases and have important roles in regulating vascular tone and inflammation. nih.govnih.govnih.gov

Reactive Nitrogen Species (RNS)-Induced Oxidation: RNS, such as nitric oxide, nitrogen dioxide (NO2), and peroxynitrite, can also react with arachidonic acid. nih.govyoutube.com The reaction with NO2, for example, can lead to the formation of nitroeicosatetraenoic acids (nitroarachidonic acid or NO2-AA). nih.govresearchgate.net These nitrated fatty acids have demonstrated signaling capabilities, including anti-inflammatory actions. nih.gov For instance, NO2-AA can inhibit the activity of NADPH oxidase 2 (NOX2), a major source of superoxide in phagocytes, by preventing the migration of the p47phox subunit to the cell membrane. nih.gov This represents a potential negative feedback loop where products of nitrative stress can downregulate a key source of ROS. nih.gov

Interactive Data Table: Products of Non-Enzymatic Oxidation of Arachidonic Acid

| Oxidizing Species | Reaction Type | Key Products | Research Findings |

| Reactive Oxygen Species (ROS) (e.g., H₂O₂, •OH) | Free-Radical Peroxidation | Isoprostanes (e.g., 15-A2t-IsoP) | Isoprostanes are isomers of prostaglandins and serve as markers of oxidative stress. They can exert biological effects like vasoconstriction. researchgate.netnih.gov |

| **Molecular Oxygen (O₂) ** | Autoxidation | Epoxyeicosatrienoic acids (EETs) | In monolayer models, autoxidation of arachidonic acid yields significant amounts of 14,15-, 11,12-, and 8,9-EETs, suggesting a non-enzymatic route to these signaling molecules. nih.govnih.gov |

| Reactive Nitrogen Species (RNS) (e.g., NO₂, ONOO⁻) | Nitro-oxidation | Nitroeicosatetraenoic acids (NO₂-AA) | NO₂-AA is formed under inflammatory conditions and can act as an anti-inflammatory signaling molecule, for example, by inhibiting NOX2 activity. nih.govnih.gov |

Interconnectivity and Cross-Regulation Between Arachidonic Acid Metabolic Pathways

The metabolic pathways of arachidonic acid—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—are intricately linked and subject to extensive cross-regulation. This network of interactions allows for the fine-tuning of eicosanoid production and function.

Substrate Competition: The primary level of interaction is direct competition for the common substrate, free arachidonic acid. researchgate.net The activation of one pathway can limit the availability of arachidonic acid for the others, thereby influencing the profile of lipid mediators produced by a cell at any given time.

Transcellular Metabolism: A key feature of eicosanoid biology is the process of transcellular metabolism, where a metabolic intermediate produced by one cell is taken up and further processed by a neighboring cell. semanticscholar.org For example, leukotriene A4 (LTA4), an unstable epoxide produced by the 5-LOX pathway in neutrophils, can be transferred to adjacent cells like platelets or endothelial cells. These recipient cells, which may lack the upstream enzyme to produce LTA4, can then convert it into other bioactive molecules, such as lipoxins or LTC4. researchgate.netsemanticscholar.org This intercellular communication significantly expands the range of bioactive lipids that can be generated at a site of inflammation or injury.

Cross-Pathway Regulation: Metabolites from one pathway can directly regulate the activity of enzymes in another.

CYP450 and COX: Products of the CYP450 pathway, such as certain EETs, have been shown to inhibit the expression of COX-2, which is a key enzyme for prostaglandin production during inflammation. nih.gov

LOX and Endocannabinoids: There is significant cross-talk between the eicosanoid and endocannabinoid systems. nih.gov Some lipoxygenase enzymes can oxygenate endocannabinoids like anandamide (B1667382) (which is itself derived from arachidonic acid), creating a new class of signaling molecules. nih.gov

ROS and Enzymatic Pathways: As noted previously, ROS can modulate enzymatic pathways. Hydrogen peroxide (H2O2) has been shown to suppress both COX and LOX activities in platelets. nih.gov

LOX and miRNA Processing: The 5-LOX enzyme can interact with Dicer, a key enzyme in the processing of microRNAs (miRNAs). This interaction enhances the activity of both 5-LOX and Dicer, suggesting a link between leukotriene biosynthesis and the regulation of gene expression by miRNAs. frontiersin.org

This complex web of interactions ensures that the response to stimuli is highly regulated and integrated, allowing for a balance between pro-inflammatory and anti-inflammatory signals. researchgate.net

Interactive Data Table: Examples of Cross-Regulation in Arachidonic Acid Metabolism

| Regulating Factor/Metabolite | Source Pathway | Effect | Target Pathway/Enzyme | Functional Outcome |

| Leukotriene A₄ (LTA₄) | 5-Lipoxygenase (5-LOX) | Substrate Provision | Transcellular processing by 12-LOX in platelets or LTC₄ synthase in other cells | Production of anti-inflammatory lipoxins or pro-inflammatory leukotrienes. researchgate.netsemanticscholar.org |

| Epoxyeicosatrienoic acids (EETs) | Cytochrome P450 (CYP450) | Inhibition | Cyclooxygenase-2 (COX-2) Expression | Attenuation of prostaglandin-mediated inflammation. nih.gov |

| **Hydrogen Peroxide (H₂O₂) ** | Reactive Oxygen Species (ROS) | Suppression | Cyclooxygenase (COX) and Lipoxygenase (LOX) | Decreased production of prostanoids (e.g., TXB₂) and 12-HETE in platelets. nih.gov |

| 5-Lipoxygenase (5-LOX) Enzyme | Lipoxygenase (LOX) | Activation/Interaction | Dicer (miRNA processing enzyme) | Enhanced Dicer activity, linking leukotriene synthesis to post-transcriptional gene regulation. frontiersin.org |

| Anandamide | Endocannabinoid | Substrate Provision | Lipoxygenase (LOX) | Generation of oxygenated endocannabinoids, diversifying the range of signaling lipids. nih.gov |

Cellular and Molecular Regulation by Arachidonic Acid Metabolites

Signal Transduction Cascades Modulated by Arachidonic Acid Derivatives

Eicosanoids exert their biological effects by initiating and modulating a variety of intracellular signaling cascades. This regulation often begins at the cell surface through receptor binding and extends to the activation of downstream kinase pathways and the modulation of ion channel activity, thereby translating an external lipid signal into a specific cellular response.

The majority of eicosanoid actions are initiated by their binding to specific G-protein coupled receptors (GPCRs) on the cell surface. nih.gov This interaction triggers conformational changes in the receptor, leading to the activation of heterotrimeric G-proteins and the subsequent generation of second messengers.

Prostaglandins (B1171923), synthesized via the COX pathway, signal through a family of prostanoid receptors. For instance, Prostaglandin (B15479496) E2 (PGE2) interacts with four distinct GPCR subtypes—EP1, EP2, EP3, and EP4—each coupled to different G-proteins and downstream pathways. nih.govmdpi.com EP2 and EP4 receptors typically couple to Gαs, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (camp) levels. frontiersin.org In contrast, EP1 activation mobilizes intracellular calcium, and EP3 receptors often couple to Gαi, which inhibits adenylyl cyclase. nih.govnih.gov This differential receptor coupling allows PGE2 to elicit a wide, and sometimes opposing, range of cellular effects. nih.gov

Similarly, leukotrienes, products of the LOX pathway, mediate their effects through specific GPCRs. Leukotriene B4 (LTB4) is a potent lipid mediator that signals through two receptors: the high-affinity BLT1 and the low-affinity BLT2. oup.comoup.com Both receptors primarily couple to pertussis toxin-sensitive Gi-like G-proteins to induce cellular responses such as migration. oup.com Interestingly, while BLT1 is a specific high-affinity receptor for LTB4, BLT2 can also be activated by other hydroxyeicosatetraenoic acids (HETEs), such as 12(S)-HETE. oup.com

| Metabolite | Receptor (GPCR) | Primary G-Protein Coupling | Key Downstream Effect |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | EP1 | Gαq | Increases intracellular Ca²⁺ nih.gov |

| Prostaglandin E2 (PGE2) | EP2 | Gαs | Increases cAMP frontiersin.org |

| Prostaglandin E2 (PGE2) | EP4 | Gαs / Gαi | Increases cAMP, activates PI3K pathway frontiersin.orgresearchgate.net |

| Leukotriene B4 (LTB4) | BLT1 (high affinity) | Gαi | Induces cell migration, sensitizes TRPV1 oup.comnih.gov |

| Leukotriene B4 (LTB4) | BLT2 (low affinity) | Gαi | Induces cell migration, desensitizes TRPV1 oup.comnih.gov |

| Prostacyclin (PGI2) | IP Receptor | Gαs | Increases cAMP, induces vasodilation mdpi.com |

Following receptor activation, arachidonic acid metabolites trigger various protein kinase cascades that serve as central hubs for signal integration and amplification. Key pathways modulated by these lipids include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway.

The PI3K/AKT pathway, a critical regulator of cell survival and proliferation, is a known target of eicosanoids. Epoxyeicosatrienoic acids (EETs), which are metabolites from the CYP450 pathway, have been shown to activate the PI3K/AKT pathway, thereby promoting cell survival and protecting against apoptosis. nih.gov For example, 14,15-EET can activate FAK/PI3K/AKT signaling to promote cellular processes. researchgate.net Some studies indicate that PGE2 may also activate the PI3K/AKT pathway as part of its pro-proliferative signaling. nih.govoup.com

The MAPK pathways (including ERK, JNK, and p38) are also significantly influenced by arachidonic acid derivatives. PGE2 has been found to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is crucial for its mitogenic effects in certain cell types. nih.gov This activation can be dependent on the transactivation of other receptors, such as the epidermal growth factor receptor (EGFR). nih.gov Furthermore, stimulation of the LTB4 receptor BLT2 has been shown to induce ERK phosphorylation. oup.comnih.gov

NFκB, a transcription factor that plays a pivotal role in inflammatory responses and cell survival, is another key target. PGE2 can activate NFκB, which contributes to its role in inflammation and cancer progression by promoting the expression of genes involved in cell proliferation and survival. nih.gov

| Metabolite | Pathway | Cellular Context | Observed Effect |

|---|---|---|---|

| Epoxyeicosatrienoic acids (EETs) | PI3K/AKT | Cardiomyocytes, Granulosa cells | Promotes cell survival, attenuates apoptosis nih.govnih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | MAPK (ERK1/2) | Murine keratinocytes | Stimulates cell proliferation nih.gov |

| Prostaglandin E2 (PGE2) | NFκB | Murine keratinocytes | Promotes expression of proliferation-related genes nih.gov |

| Leukotriene B4 (LTB4) | MAPK (ERK) | Mast cells | Induces transient ERK phosphorylation nih.gov |

| 14,15-EET | PI3K/AKT | Breast cancer cells | Activates pathway to promote cell invasion researchgate.net |

Arachidonic acid and its metabolites can directly or indirectly modulate the activity of various ion channels, thereby influencing cellular excitability, calcium signaling, and other fundamental processes. nih.govnih.gov This modulation can occur through direct interaction with the channel protein, through receptor-mediated G-protein activation, or via downstream protein kinases. nih.gov

A prominent example is the activation of large-conductance Ca2+-activated K+ (BKCa) channels by EETs. nih.govahajournals.orgnih.gov Studies have demonstrated that EETs, such as 11,12-EET and 14,15-EET, activate BKCa channels in vascular smooth muscle cells. nih.govahajournals.org This activation leads to potassium efflux, membrane hyperpolarization, and vasodilation. The mechanism appears to involve a stimulatory G-protein (Gsα), indicating a receptor-mediated process rather than a direct effect on the channel itself. nih.govahajournals.org

In addition to potassium channels, derivatives of arachidonic acid can affect other types of ion channels. For example, LTB4 can sensitize the heat-activated transient receptor potential vanilloid 1 (TRPV1) ion channel via its BLT1 receptor, while activation of the BLT2 receptor can have the opposite effect. nih.gov Arachidonic acid itself, independent of its metabolism, has been shown to directly inhibit certain channels, such as ATP-dependent K+ channels and nicotinic cation channels. nih.govchimia.ch

Regulation of Fundamental Cellular Processes

Through the intricate signaling cascades they command, metabolites of arachidonic acid exert profound control over fundamental cellular processes. They act as critical regulators of the cell cycle, guiding decisions on proliferation and differentiation, and are deeply involved in the tightly controlled pathways of programmed cell death (apoptosis) and cell survival.

Eicosanoids are key players in the regulation of cell growth and differentiation. nih.gov Their effects are highly context-dependent, varying with the specific metabolite, its concentration, the receptors expressed, and the cell type.

Prostaglandin E2 (PGE2) is widely recognized as a potent stimulator of cell proliferation in various contexts, particularly in cancer biology. nih.govnih.govfrontiersin.org By activating EP receptors and downstream pathways like ERK and PI3K/AKT, PGE2 can drive the expression of cell cycle regulators such as cyclin D1, promoting progression through the cell cycle. nih.gov Similarly, LTB4 and various HETEs have been shown to induce cell growth and DNA synthesis in intestinal epithelial cells. nih.gov

Beyond proliferation, these metabolites also influence cell differentiation. For instance, PGE2 has been shown to promote osteogenesis by stimulating the proliferation and differentiation of osteoblasts. nih.gov Conversely, certain LOX metabolites like 5-HETE have been found to suppress the proliferation of some transformed cell lines, indicating an anti-proliferative role in specific settings. nih.gov

The balance between cell survival and apoptosis is critical for tissue homeostasis, and arachidonic acid metabolites are deeply integrated into the signaling networks that control this balance. Different metabolic pathways can yield products with opposing effects.

The lipoxygenase (LOX) pathway is a critical regulator of cell survival. pnas.orgnih.gov Products such as 12(S)-HETE and 15(S)-HETE can function as survival factors. pnas.orgnih.gov Inhibition of the LOX pathway has been shown to induce apoptosis, an effect that can be partially rescued by the addition of these HETEs. pnas.orgnih.gov This pro-survival signaling often involves the upregulation of anti-apoptotic proteins like Bcl-2 and the modulation of survival pathways such as PI3K/AKT. pnas.orgnih.govnih.gov

In contrast, products of the COX-2 pathway are often associated with the inhibition of apoptosis, a hallmark of cancer. nih.govaacrjournals.org Overexpression of COX-2, leading to increased production of prostaglandins like PGE2, can make cells resistant to apoptotic stimuli. nih.govaacrjournals.org This anti-apoptotic effect can be mediated by the upregulation of Bcl-2 and the inhibition of the cytochrome c-dependent apoptotic pathway. nih.govaacrjournals.org

Metabolites from the CYP450 pathway, specifically EETs, also contribute significantly to cell survival. EETs protect cells from apoptosis by activating pro-survival signaling cascades, most notably the PI3K/Akt pathway, which in turn inhibits downstream effectors of apoptosis like caspases. nih.gov

| Metabolite/Pathway | Cellular Process | Mechanism/Effect |

|---|---|---|

| Prostaglandin E2 (PGE2) | Proliferation | Stimulates proliferation via EP receptors and downstream ERK/PI3K pathways nih.govnih.govoup.com |

| Leukotriene B4 (LTB4) | Proliferation | Induces cell growth and DNA synthesis in intestinal cells nih.gov |

| 5-HETE | Proliferation | Suppresses proliferation in transformed murine Leydig cells nih.gov |

| Prostaglandin E2 (PGE2) | Differentiation | Promotes osteoblast differentiation nih.gov |

| COX-2 Pathway (Prostaglandins) | Apoptosis/Survival | Inhibits apoptosis, promotes survival via Bcl-2 upregulation nih.govaacrjournals.orgnih.gov |

| LOX Pathway (e.g., 12-HETE) | Apoptosis/Survival | Promotes cell survival; inhibition of pathway induces apoptosis pnas.orgnih.gov |

| Epoxyeicosatrienoic acids (EETs) | Apoptosis/Survival | Protects against apoptosis via activation of PI3K/AKT pathway nih.gov |

Mechanisms of Angiogenesis and Vasodilatation

Metabolites of arachidonic acid are potent lipid mediators that exert significant control over vascular homeostasis. They are key players in the complex processes of angiogenesis, the formation of new blood vessels from pre-existing ones, and vasodilatation, the widening of blood vessels. These actions are crucial for tissue growth, repair, and the regulation of blood pressure.

Angiogenesis

The formation of new blood vessels is a critical process in development, wound healing, and also in pathological conditions. Several arachidonic acid metabolites, particularly those generated by the cytochrome P450 (CYP) epoxygenase pathway, are recognized as important pro-angiogenic factors.

Epoxyeicosatrienoic Acids (EETs): These metabolites are potent stimulators of angiogenesis. The arachidonic acid epoxygenase enzyme is a key component in the signaling pathways responsible for angiogenesis stimulated by Vascular Endothelial Growth Factor (VEGF). nih.gov EETs have been shown to promote the proliferation and migration of endothelial cells and to encourage the formation of capillary-like tube structures, which are foundational steps in angiogenesis. nih.gov

Signaling Pathways: The pro-angiogenic effects of EETs are mediated through the activation of several intracellular signaling cascades. Research has demonstrated that EETs can activate the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. nih.gov Inhibition of these pathways attenuates the angiogenic response to EETs. nih.gov Furthermore, there is evidence suggesting that the endothelial Nitric Oxide Synthase (eNOS) pathway is also partially involved in EET-mediated angiogenesis. nih.gov Some studies also link EETs to the stimulation of VEGF, creating a positive feedback loop that enhances the angiogenic process. nih.gov

Prostaglandins and Thromboxanes: Other arachidonic acid metabolites also influence angiogenesis. For instance, products of the cyclooxygenase (COX) pathway, such as Thromboxane (B8750289) A2 (TXA2) and Prostacyclin (PGI2), have been shown to promote this process. nih.gov They can stimulate endothelial cell migration and the production of angiogenic factors like VEGF. nih.gov

| Metabolite | Enzymatic Pathway | Pro-Angiogenic Actions | Signaling Mechanism |

|---|---|---|---|

| Epoxyeicosatrienoic Acids (EETs) | Cytochrome P450 (CYP) Epoxygenase | Promote endothelial cell proliferation, migration, and tube formation. nih.gov | Activation of MAPK and PI3K/Akt pathways; partial involvement of eNOS. nih.gov |

| Prostacyclin (PGI2) | Cyclooxygenase (COX) | Promotes neovascularization and tumor angiogenesis. nih.gov | Stimulates VEGF production. nih.gov |

| Thromboxane A2 (TXA2) | Cyclooxygenase (COX) | Stimulates endothelial cell migration. nih.gov | Upregulated by angiogenic factors like bFGF and VEGF. nih.gov |

Vasodilatation

The regulation of vascular tone is a dynamic process involving a delicate balance between vasodilators and vasoconstrictors. Arachidonic acid metabolites produced by endothelial and vascular smooth muscle cells are central to this regulation. mdpi.comcvphysiology.com

Prostacyclin (PGI2) and Prostaglandin E2 (PGE2): These prostanoids are among the most important vasodilators derived from arachidonic acid. oup.comoup.com PGI2, the primary prostanoid produced by vascular endothelial cells, is a potent vasodilator. cvphysiology.com Both PGI2 and PGE2 exert their effects by binding to specific G-protein coupled receptors on vascular smooth muscle cells. This binding stimulates the Gs-protein pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels, which ultimately results in smooth muscle relaxation and vasodilatation. mdpi.comcvphysiology.com

Epoxyeicosatrienoic Acids (EETs): Produced by the vascular endothelium via CYP epoxygenases, EETs are also significant contributors to vasodilatation. ahajournals.org They function as endothelium-derived hyperpolarizing factors (EDHFs) by opening calcium-activated potassium channels on vascular smooth muscle cells, which causes hyperpolarization and subsequent relaxation of the muscle cells. ahajournals.org

Counter-regulatory Vasoconstrictors: The vasodilatory effects of PGI2, PGE2, and EETs are opposed by other arachidonic acid metabolites that cause vasoconstriction. Thromboxane A2 (TXA2), produced mainly by platelets, and certain leukotrienes, such as LTC4, are potent vasoconstrictors. cvphysiology.com These molecules typically act by stimulating the Gq-protein pathway, which leads to an increase in intracellular calcium levels in smooth muscle cells, causing contraction. cvphysiology.com The balance between these opposing mediators is crucial for maintaining normal blood pressure and vascular health. mdpi.com

| Metabolite | Primary Source | Effect on Vascular Tone | Mechanism of Action |

|---|---|---|---|

| Prostacyclin (PGI2) | Vascular Endothelium | Vasodilatation | Stimulates Gs-protein pathway, increases cAMP. cvphysiology.com |

| Prostaglandin E2 (PGE2) | Vascular Smooth Muscle, Endothelium | Vasodilatation | Stimulates Gs-protein pathway, increases cAMP. cvphysiology.com |

| Epoxyeicosatrienoic Acids (EETs) | Vascular Endothelium | Vasodilatation | Act as EDHFs, open K+ channels, cause hyperpolarization. ahajournals.org |

| Thromboxane A2 (TXA2) | Platelets | Vasoconstriction | Stimulates Gq-protein pathway, increases intracellular Ca2+. cvphysiology.com |

| Leukotriene C4 (LTC4) | Leukocytes | Vasoconstriction | Stimulates Gq-protein pathway, increases intracellular Ca2+. cvphysiology.com |

| Prostaglandin F2α (PGF2α) | Vascular Smooth Muscle | Vasoconstriction | Stimulates Gq-protein pathway. cvphysiology.com |

Subcellular Localization and Compartmentalization of Arachidonic Acid Metabolic Enzymes and Metabolites

The synthesis of specific arachidonic acid metabolites is a highly regulated process that depends critically on the precise subcellular location of the biosynthetic enzymes. nih.gov This spatial organization ensures the efficient production of signaling molecules and directs them toward their intended targets, a concept known as compartmentalization. nih.govnih.govsemanticscholar.org

The metabolic cascade begins when cytosolic phospholipase A2 (cPLA2) is activated by cellular stimuli. This calcium-dependent enzyme translocates from the cytosol to the nuclear envelope and endoplasmic reticulum (ER), where it releases arachidonic acid from membrane phospholipids (B1166683). nih.govnih.gov The newly freed arachidonic acid is then immediately available to downstream enzymes located in these same membrane compartments. nih.gov

Cyclooxygenases (COX): The two isoforms, COX-1 and COX-2, are integral membrane proteins located primarily in the lumen of the endoplasmic reticulum and the associated inner and outer nuclear membranes. poliklinika-harni.hrallergolyon.frwikipedia.org This localization places them in immediate proximity to the site of arachidonic acid release. Prostaglandin synthesis has also been observed in lipid bodies, which are cytoplasmic lipid-rich inclusions that form in inflammatory cells. musculoskeletalkey.com

Lipoxygenases (LOX): The synthesis of leukotrienes is initiated by 5-lipoxygenase (5-LOX). Upon cellular activation, 5-LOX translocates from the cytoplasm to the nuclear envelope, where it associates with the 5-lipoxygenase-activating protein (FLAP), another integral protein of the nuclear membrane. nih.gov This co-localization is essential for the efficient conversion of arachidonic acid to leukotriene A4 (LTA4). nih.gov

Terminal Synthases: The unstable intermediates produced by COX (Prostaglandin H2, PGH2) and 5-LOX (LTA4) are rapidly converted into biologically active prostaglandins, thromboxanes, or leukotrienes by specific terminal synthases. These enzymes are also strategically located in the perinuclear region and the ER. nih.govmusculoskeletalkey.com For example, microsomal prostaglandin E synthase-1 (mPGES-1), which converts PGH2 to PGE2, is localized to the nuclear envelope and ER, where it can be functionally coupled with COX-2. nih.gov Similarly, thromboxane and prostacyclin synthases are found on the cytoplasmic face of the ER. poliklinika-harni.hr

This close physical proximity and co-localization of sequential enzymes create highly efficient metabolic units. nih.gov This "functional coupling" ensures that reactive and unstable intermediates like PGH2 are channeled directly from their site of synthesis (e.g., COX-2) to the next enzyme in the pathway (e.g., mPGES-1) without diffusing into the cytoplasm. nih.gov This compartmentalization allows for the rapid and specific production of a particular eicosanoid in response to a given stimulus. nih.govsemanticscholar.org An example of this intricate organization is the differential synthesis of LTB4 and LTC4, where the respective enzymes are segregated between the inner and outer nuclear membranes, leading to compartmentalized production. nih.gov

| Enzyme | Abbreviation | Primary Subcellular Location | Function |

|---|---|---|---|

| Cytosolic Phospholipase A2 | cPLA2 | Cytosol; translocates to Nuclear Envelope and ER upon activation. nih.gov | Releases arachidonic acid from membrane phospholipids. nih.gov |

| Cyclooxygenase-1 | COX-1 | Endoplasmic Reticulum (ER) and Nuclear Envelope. allergolyon.fr | Converts arachidonic acid to Prostaglandin H2 (PGH2). themedicalbiochemistrypage.org |

| Cyclooxygenase-2 | COX-2 | Endoplasmic Reticulum (ER) and Nuclear Envelope. nih.govwikipedia.org | Converts arachidonic acid to Prostaglandin H2 (PGH2). themedicalbiochemistrypage.org |

| 5-Lipoxygenase | 5-LOX | Cytosol/Nucleoplasm; translocates to Nuclear Envelope upon activation. nih.gov | Converts arachidonic acid to 5-HPETE and then Leukotriene A4 (LTA4). creative-proteomics.com |

| 5-Lipoxygenase-Activating Protein | FLAP | Nuclear Envelope. nih.gov | Presents arachidonic acid to 5-LOX. allergolyon.fr |

| Microsomal Prostaglandin E Synthase-1 | mPGES-1 | Nuclear Envelope and ER. nih.gov | Converts PGH2 to Prostaglandin E2 (PGE2). musculoskeletalkey.com |

| Thromboxane A Synthase | TXAS | Cytoplasmic face of the ER. poliklinika-harni.hr | Converts PGH2 to Thromboxane A2 (TXA2). musculoskeletalkey.com |

| Prostacyclin Synthase | PGIS | Cytoplasmic face of the ER. poliklinika-harni.hr | Converts PGH2 to Prostacyclin (PGI2). musculoskeletalkey.com |

| Leukotriene C4 Synthase | LTC4S | Outer Nuclear Membrane and ER. nih.gov | Converts LTA4 to Leukotriene C4 (LTC4). nih.gov |

Preclinical Research on the Role of Arachidonic Acid Metabolism in Physiological and Pathophysiological States

Renal Physiology and Pathophysiology

Arachidonic acid and its metabolites are pivotal in maintaining renal homeostasis and are implicated in the pathogenesis of various kidney diseases. nih.govnih.gov The three primary enzymatic pathways responsible for arachidonic acid metabolism—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—are all active within the kidney, producing a range of eicosanoids that influence renal blood flow, glomerular permeability, and inflammatory responses. researchgate.netaging-us.com

Preclinical studies have established that arachidonic acid metabolites are potent modulators of renal hemodynamics and glomerular function. Prostaglandins (B1171923), such as PGE2 and PGI2, which are produced via the COX pathway, generally act as vasodilators in the kidney, thereby increasing renal blood flow and the glomerular filtration rate. nih.gov In contrast, another COX product, thromboxane (B8750289) A2 (TXA2), is a potent vasoconstrictor. nih.gov

The CYP450 pathway generates two important classes of metabolites: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). mdpi.com EETs typically exhibit vasodilatory properties, contributing to the regulation of renal vascular tone. nih.gov Conversely, 20-HETE, a major HETE in the renal microvasculature, is a powerful vasoconstrictor and plays a role in the autoregulation of renal blood flow. mdpi.comnih.gov

Regarding glomerular permeability, preclinical evidence suggests a complex interplay of arachidonic acid metabolites. Sustained production of 20-HETE in the glomerulus has been shown to be necessary for maintaining the glomerular permeability barrier to albumin. nih.gov Additionally, in experimental models, thromboxane A2 has been implicated in the pathogenesis of increased glomerular permeability to proteins. nih.gov

The metabolites of arachidonic acid are significantly involved in the inflammatory and fibrotic processes that characterize various kidney diseases. In experimental models of glomerulonephritis, increased production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, has been observed. nih.gov For instance, in a rat model of cisplatin-induced renal failure, the COX-1-PGE2-EP4 axis was found to be important in regulating renal epithelial regeneration. nih.gov In diabetic mouse models, activation of the EP1 receptor for PGE2 promotes the progression of diabetic nephropathy. nih.gov

Renal fibrosis, a common pathway for chronic kidney disease, is also influenced by arachidonic acid metabolism. 20-HETE has been shown to play a role in fibrogenesis by activating the renin-angiotensin-aldosterone system. nih.gov In a mouse model of unilateral ureteral obstruction, the endogenous PGE2-EP4 system was found to be involved in tubulo-interstitial fibrosis. nih.gov

In the context of hypertension, preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated a critical role for renal arachidonic acid metabolism in blood pressure regulation. nih.gov In these models, 20-HETE acts as a potent vasoconstrictor and is involved in the development of hypertension. mdpi.comnih.gov Inhibition of the enzyme responsible for 20-HETE synthesis, CYP4A, has been associated with reduced blood pressure in SHR. nih.gov Furthermore, chronic inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades vasodilatory EETs, has been shown to lower blood pressure in hypertensive animal models. nih.gov

Interactive Table: Role of Arachidonic Acid Metabolites in Renal Physiology and Pathophysiology

| Metabolite Class | Specific Metabolite | Primary Effect on Renal Blood Flow | Role in Glomerular Permeability | Involvement in Pathophysiology (Preclinical Models) |

|---|---|---|---|---|

| Prostaglandins (COX) | PGE2, PGI2 | Vasodilation | Modulatory | Implicated in nephritis and fibrosis |

| Thromboxanes (COX) | Thromboxane A2 | Vasoconstriction | Increases permeability | Contributes to glomerular injury |

| HETEs (CYP450) | 20-HETE | Vasoconstriction | Maintains barrier function | Implicated in hypertension and fibrosis |

| EETs (CYP450) | Various EETs | Vasodilation | Protective | Renoprotective effects observed |

| Leukotrienes (LOX) | Various LTs | Modulatory | Increases permeability | Pro-inflammatory in nephritis |

Pancreatic Physiology and Beta-Cell Function

The metabolism of arachidonic acid also plays a significant role in the physiology of the pancreas, particularly in the function and survival of insulin-producing beta-cells. Eicosanoids derived from the COX, LOX, and CYP450 pathways can modulate the secretion of both insulin (B600854) and glucagon (B607659) and are implicated in the viability of beta-cells in preclinical models of diabetes. nih.gov

Preclinical studies have demonstrated that eicosanoids can have both stimulatory and inhibitory effects on insulin and glucagon secretion. Exogenous arachidonic acid has been shown to increase glucose-stimulated insulin secretion (GSIS) in isolated human islets and clonal rat beta-cells. nih.gov

Metabolites from the different pathways exert varied effects. For instance, PGE2, a product of the COX pathway, has been shown to reduce insulin secretion, an effect likely mediated through the EP3 receptor, which leads to a reduction in cAMP levels. nih.gov In contrast, PGD2 has been identified as a potent stimulator of glucagon secretion in perfused rat pancreas, with minimal impact on insulin secretion. nih.gov

From the LOX pathway, metabolites such as 12-HETE and 5-HETE predominantly act to inhibit beta-cell function. nih.gov Conversely, metabolites from the CYP450 pathway, specifically certain EETs, have been found to stimulate both insulin and glucagon release from isolated rat pancreatic islets. nih.govnih.gov

Arachidonic acid and its metabolites are critically involved in the survival and apoptosis of pancreatic beta-cells, particularly in the context of diabetes. In preclinical models, arachidonic acid itself has been shown to protect beta-cells from the cytotoxic effects of agents like palmitic acid by reducing the production of reactive oxygen species. nih.gov

The effects of eicosanoids on beta-cell survival are often dependent on the specific metabolite and its downstream signaling. For example, PGE2 can have opposing effects depending on the receptor it activates; signaling through the EP4 receptor promotes beta-cell survival, while activation of the EP3 receptor can inhibit beta-cell proliferation and survival. researchgate.net

In models of type 1 diabetes, the 12-LOX pathway and its product, 12(S)-HETE, have been implicated in cytokine-induced beta-cell destruction. nih.gov Conversely, stabilizing the levels of EETs by inhibiting the enzyme soluble epoxide hydrolase has been shown to improve beta-cell function and reduce apoptosis in diabetic models. elsevierpure.com Furthermore, in a rat model of alloxan-induced diabetes, arachidonic acid demonstrated protective actions in pancreatic beta-cells by mitigating oxidative stress. nih.gov

Interactive Table: Effects of Arachidonic Acid and its Metabolites on Pancreatic Beta-Cell Function and Survival

| Compound | Metabolic Pathway | Effect on Insulin Secretion | Effect on Glucagon Secretion | Role in Beta-Cell Survival (Preclinical Models) |

|---|---|---|---|---|

| Arachidonic Acid | - | Stimulatory | - | Protective against apoptosis |

| Prostaglandin (B15479496) E2 (PGE2) | COX | Inhibitory (via EP3) | - | Dual role (EP3 vs. EP4 signaling) |

| Prostaglandin D2 (PGD2) | COX | Little effect | Stimulatory | - |

| 12-HETE | LOX | Inhibitory | - | Deleterious, promotes apoptosis |

| Epoxyeicosatrienoic acids (EETs) | CYP450 | Stimulatory | Stimulatory | Protective, reduces apoptosis |

Neuroinflammation and Neurological Disorders (Preclinical Focus)

In the central nervous system, arachidonic acid and its metabolites are key players in physiological processes such as synaptic signaling and cerebral blood flow. nih.gov They are also deeply involved in the neuroinflammatory responses that are characteristic of various neurological and neurodegenerative disorders. nih.govnih.gov Preclinical research has been crucial in dissecting the complex roles of the COX, LOX, and CYP450 pathways in the context of neuroinflammation.

The release of arachidonic acid from neuronal and glial cell membranes is an early event in response to inflammatory stimuli. nih.gov Subsequent metabolism of arachidonic acid leads to the production of eicosanoids that can either promote or resolve inflammation. Microglia, the resident immune cells of the brain, are a primary source of these inflammatory mediators. nih.gov

In preclinical models of neuroinflammation, both COX-1 and COX-2 have been shown to be important. COX-1, which is constitutively expressed in microglia, is a major contributor to the initial phase of the inflammatory response. nih.gov In aged rats, an increase in COX-1 expression in the hippocampus has been linked to a greater susceptibility to neuroinflammation. nih.gov Conversely, COX-2 is induced by inflammatory stimuli and its activity can mediate neurotoxicity in models of direct neuronal injury. nih.gov However, the role of COX-2 is complex, as it can also be linked to neuroprotection in certain contexts. nih.gov

The LOX pathway, particularly 5-lipoxygenase (5-LOX), is also actively involved in neuroinflammation. frontiersin.org In animal models of Alzheimer's disease, disruption of the 5-LOX pathway has been shown to reduce microglial activation, astrocytosis, and the levels of pro-inflammatory cytokines. frontiersin.org Similarly, the 12/15-LOX enzyme has been implicated in neuroinflammation following cerebral ischemia, with its inhibition leading to a reduction in tissue damage and inflammatory responses. nih.gov

The CYP450 pathway also contributes to the regulation of neuroinflammation. Its metabolites, the EETs, are generally considered to have anti-inflammatory effects. mdpi.com Inhibition of soluble epoxide hydrolase, the enzyme that degrades EETs, is being explored as a potential therapeutic strategy for neurological disorders with a neuroinflammatory component. mdpi.com

In a transgenic rat model of HIV-1, there is evidence of upregulated brain arachidonic acid metabolism and neuroinflammation, which is associated with synapto-dendritic injury. nih.gov Furthermore, in a mouse model of Alzheimer's disease, genetic inactivation of monoacylglycerol lipase (B570770) (MAGL), an enzyme that contributes to the arachidonic acid pool, was found to attenuate neuroinflammation and reduce amyloid-β levels. nih.gov

Interactive Table: Role of Arachidonic Acid Metabolic Pathways in Neuroinflammation (Preclinical Models)

| Metabolic Pathway | Key Enzymes | Primary Cellular Source in CNS | Role in Neuroinflammation | Observations in Preclinical Neurological Disorder Models |

|---|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Microglia, Neurons | Both pro- and anti-inflammatory roles depending on context and isoform | Upregulated in models of aging, Alzheimer's, and direct neuronal injury |

| Lipoxygenase (LOX) | 5-LOX, 12/15-LOX | Neurons, Glia | Primarily pro-inflammatory | Inhibition reduces inflammation in Alzheimer's and ischemia models |

| Cytochrome P450 (CYP450) | Various CYP enzymes | Astrocytes, Neurons | Primarily anti-inflammatory (via EETs) | EETs have protective effects; sEH inhibition is a therapeutic target |

Dynamics of Arachidonic Acid and Docosahexaenoic Acid in Brain Phospholipids (B1166683)

The brain is uniquely enriched with polyunsaturated fatty acids (PUFAs), with arachidonic acid (AA) and docosahexaenoic acid (DHA) being the most abundant. proquest.comnih.gov These fatty acids are integral components of neuronal membrane phospholipids, comprising about 25% of the total fatty acid content in the brain's gray matter. proquest.comnih.gov AA alone accounts for approximately 20% of the total fatty acids in neurons. physiology.org The incorporation and turnover of AA and DHA in brain phospholipids are rapid, energy-intensive processes governed by distinct and independent enzymatic pathways. nih.govresearchgate.net This enzymatic specificity allows for the separate regulation of the metabolic cascades of AA and DHA, which can be independently influenced by factors such as diet, pharmacological agents, and various pathological conditions. nih.govoup.com

Kinetic studies in animal models have revealed that the turnover rates of AA and DHA in brain phospholipids are significant. researchgate.net The brain does not synthesize these essential PUFAs de novo in sufficient quantities to meet its requirements; therefore, it relies on their uptake from the plasma. researchgate.net Positron emission tomography (PET) studies in healthy humans have quantified the brain's consumption rates at approximately 17.8 mg per day for AA and 4.6 mg per day for DHA. nih.govresearchgate.net

The incorporation of AA into brain phospholipids shows a preference for certain phospholipid classes. Research in rat brain membranes has demonstrated that the most efficient incorporation of AA occurs in inositol (B14025) glycerophospholipids (PI), with significantly less incorporation into choline (B1196258) glycerophospholipids (PC). nih.gov In contrast, DHA is incorporated more evenly into both PI and PC. nih.gov The release of AA from these phospholipid stores is a dynamic process. For instance, stimulation with the neurotransmitter norepinephrine (B1679862) can trigger a dose-dependent release of AA from PI, but not from PC, highlighting a specific turnover of AA in brain PI in response to neuronal signaling. nih.gov Astrocytes, a type of glial cell, are a primary source of AA and DHA in the brain, as they can synthesize these PUFAs from their precursors and release them. nih.gov The release of AA and DHA from astrocytes is mediated by separate isoforms of phospholipase A2 and is regulated by different signaling molecules, such as cyclic AMP and Ca2+. nih.gov

Dietary factors can reciprocally alter the AA and DHA cascades in the brain. For example, a diet deficient in n-3 PUFAs in rats leads to a decrease in the expression of enzymes involved in DHA turnover, while upregulating enzymes in the AA cascade, such as cytosolic phospholipase A2 (cPLA2) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net This results in an increase in the brain concentrations of AA. nih.govresearchgate.net

| Feature | Arachidonic Acid (AA) | Docosahexaenoic Acid (DHA) |

|---|---|---|

| Relative Abundance in Brain | Second most abundant PUFA | Most abundant PUFA |

| Primary Phospholipid Incorporation | Preferentially into inositol glycerophospholipids (PI) | More evenly into PI and choline glycerophospholipids (PC) |

| Regulating Enzymes | AA-selective enzymes (e.g., cPLA2) | DHA-selective enzymes (e.g., iPLA2) |

| Daily Consumption in Human Brain | ~17.8 mg/day | ~4.6 mg/day |

| Response to n-3 PUFA Deficiency | Metabolic cascade is upregulated | Metabolic cascade is downregulated |

Investigations in Preclinical Models of Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Preclinical research has extensively investigated the role of arachidonic acid (AA) metabolism in the pathophysiology of Alzheimer's disease (AD). A consistent finding in both postmortem human AD brains and animal models of the disease is an upregulation of the AA metabolic cascade. nih.gov This includes elevated levels of free AA and its metabolites in brain regions critically affected by AD, such as the hippocampus. physiology.org

The release of AA from membrane phospholipids is a key step in its metabolic cascade and is primarily mediated by the enzyme cytosolic phospholipase A2 (cPLA2). nih.gov Studies have shown that the expression and activity of cPLA2 are increased in the brains of AD patients and in mouse models of the disease. oup.comnih.gov The inhibition or genetic deletion of cPLA2 has been demonstrated to ameliorate cognitive deficits in these mouse models, suggesting a causal link between cPLA2-mediated AA release and the cognitive impairments seen in AD. nih.govoup.com Furthermore, amyloid-β (Aβ) oligomers, a hallmark of AD pathology, have been shown to activate cPLA2, leading to neuronal apoptosis. oup.com